molecular formula C19H20ClNO B1613664 4-Chloro-4'-piperidinomethyl benzophenone CAS No. 898771-37-4

4-Chloro-4'-piperidinomethyl benzophenone

Cat. No. B1613664
CAS RN: 898771-37-4
M. Wt: 313.8 g/mol
InChI Key: MBGUQEKGDXYFSY-UHFFFAOYSA-N
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Description

“4-Chloro-4’-piperidinomethyl benzophenone” is a synthetic compound . It is a member of benzophenones , which are diaryl ketones that are important scaffolds in drug discovery due to their prevalence in naturally occurring bioactive compounds .


Synthesis Analysis

The synthesis of similar compounds often involves Friedel-Crafts reactions . For example, a method for preparing 4-chloro-4’-hydroxybenzophenone involves taking methyl-phenoxide and parachlorobenzoyl chloride as raw materials and carrying out a Friedel-Craft reaction under a low-temperature condition at 35-45°C .


Molecular Structure Analysis

The molecular structure of “4-Chloro-4’-piperidinomethyl benzophenone” is represented by the formula C19H20ClNO . More detailed structural information may be available in databases like PubChem .

Scientific Research Applications

Oxidation for Wastewater Treatment

The study on the oxidation of 4-chlorophenol at boron-doped diamond electrodes for wastewater treatment illustrates the potential for using benzophenone derivatives in environmental remediation processes. This research indicates that reactions involving the oxidation of chlorophenol to various radicals and acids can lead to the complete incineration of pollutants, suggesting applications in water purification and treatment technologies (Rodrigo et al., 2001).

Transformation Characteristics in Chlorination

Another study explored the chlorination transformation characteristics of benzophenone-4 in the presence of iodide ions, highlighting the formation of halogenated products and their mechanisms. This research underscores the importance of understanding chemical transformations in water treatment processes, particularly in the context of disinfection and the formation of potentially toxic by-products (Yang et al., 2017).

Photosensitizers for Polymer Degradation

The synthesis and evaluation of novel photosensitizers for controlled degradation of polyethylene using benzophenone derivatives demonstrate applications in material science, particularly in developing additives for polymer degradation under specific conditions. This research could inform the design of environmentally friendly materials with controllable lifespans (Acosta et al., 1996).

Enhanced Oxidation Processes

A study on the enhanced oxidation of 4-chlorophenol using sulfate radicals generated from zero-valent iron and peroxydisulfate at ambient temperature reveals the potential for advanced oxidation processes in contaminant degradation. This approach could be applied in environmental cleanup efforts, offering efficient methods for removing hazardous substances from water (Zhao et al., 2010).

Photocatalytic Degradation in Water Treatment

Research on the photocatalytic degradation of 4-chlorophenol over immobilized aluminum tetrasulfophthalocyanine in the presence of hydrogen peroxide under visible light irradiation provides insights into the use of benzophenone derivatives in enhancing water treatment processes. This study highlights the potential for using photosensitized reactions to degrade contaminants efficiently (Hu et al., 2004).

Safety and Hazards

The safety data sheet for similar compounds like Benzophenone indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

(4-chlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-18-10-8-17(9-11-18)19(22)16-6-4-15(5-7-16)14-21-12-2-1-3-13-21/h4-11H,1-3,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBGUQEKGDXYFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642689
Record name (4-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-4'-piperidinomethyl benzophenone

CAS RN

898771-37-4
Record name (4-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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